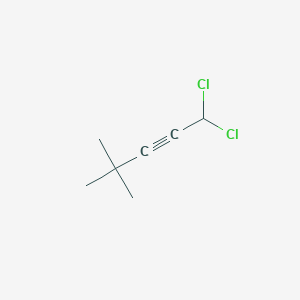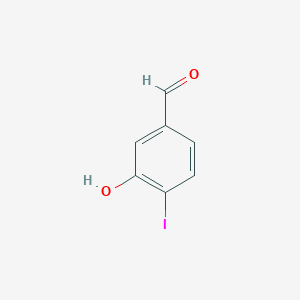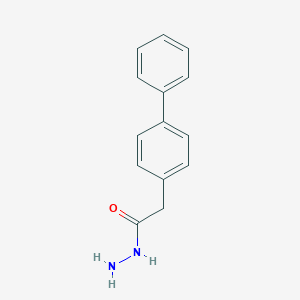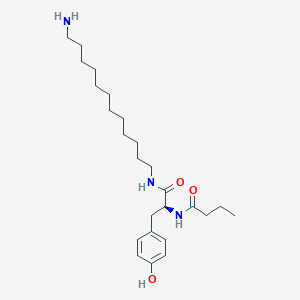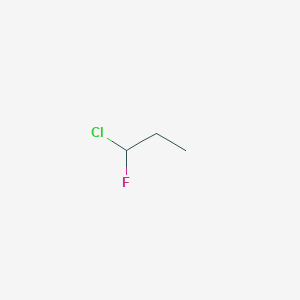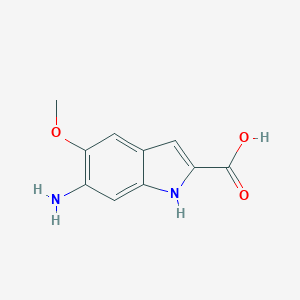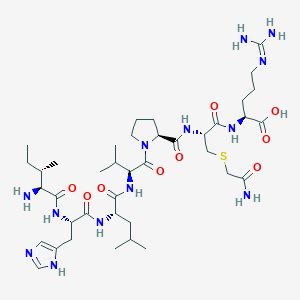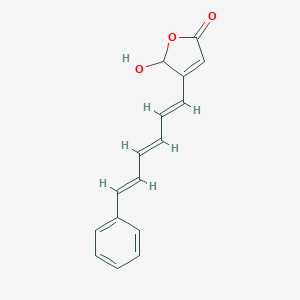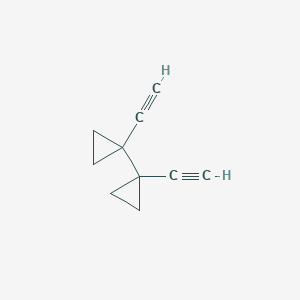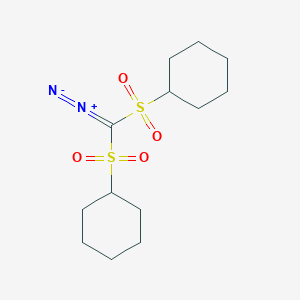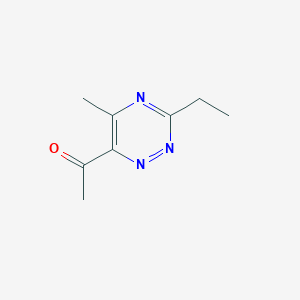
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone, also known as EMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMTE is a heterocyclic compound that contains a triazine ring and a ketone group. It is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various enzymes and proteins in the body. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to using 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone in lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone and to identify its potential targets in the body.
Métodos De Síntesis
The synthesis of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone involves a multistep process that starts with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-ethyl-4-hydrazino-5-methyl-1,2,4-triazole. This intermediate is then reacted with acetic anhydride to form 3-ethyl-5-methyl-1,2,4-triazol-4-yl acetate, which is further reacted with sodium methoxide to form 1-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)ethanone, also known as 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
139938-61-7 |
|---|---|
Nombre del producto |
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N3O/c1-4-7-9-5(2)8(6(3)12)11-10-7/h4H2,1-3H3 |
Clave InChI |
BUKQVLPUZIYHGF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N=N1)C(=O)C)C |
SMILES canónico |
CCC1=NC(=C(N=N1)C(=O)C)C |
Sinónimos |
Ethanone, 1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
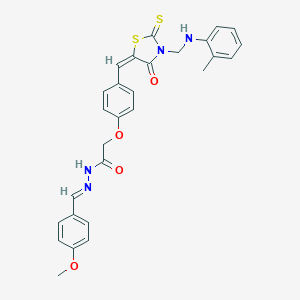
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

